molecular formula C28H21N3O2 B287111 N-(4-phenoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

N-(4-phenoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

货号 B287111
分子量: 431.5 g/mol
InChI 键: RHGNZIKOLOCWBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

P7C3-A20 was first synthesized by a group of researchers led by Andrew A. Pieper at the University of Iowa in 2010. The compound was identified through a high-throughput screening of small molecules that could promote the survival of newborn neurons in the hippocampus of adult mice. Since then, P7C3-A20 has been extensively studied for its neuroprotective effects and potential therapeutic applications.

科学研究应用

P7C3-A20 has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to promote the survival of newborn neurons in the hippocampus and improve cognitive function in animal models of these disorders.

作用机制

The exact mechanism of action of P7C3-A20 is not fully understood, but it is believed to promote the survival of newborn neurons by activating the nicotinamide phosphoribosyltransferase (NAMPT) pathway. This pathway is involved in the production of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a key role in cellular energy metabolism and DNA repair.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, P7C3-A20 has been shown to have other biochemical and physiological effects. The compound has been shown to increase NAD+ levels in the brain, which may have implications for aging and age-related diseases. P7C3-A20 has also been shown to have anti-inflammatory and antioxidant effects.

实验室实验的优点和局限性

One of the main advantages of P7C3-A20 for lab experiments is its ability to promote the survival of newborn neurons in the hippocampus, which can be easily measured using techniques such as immunohistochemistry. However, the compound has a relatively short half-life and may require multiple doses to achieve therapeutic effects. Additionally, P7C3-A20 has not yet been tested extensively in human clinical trials, and its safety and efficacy in humans are not fully understood.

未来方向

There are several future directions for research on P7C3-A20. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential applications in aging and age-related diseases, given its ability to increase NAD+ levels in the brain. Additionally, further research is needed to fully understand the mechanism of action of P7C3-A20 and to develop more potent and long-lasting analogs of the compound.

合成方法

The synthesis of P7C3-A20 involves several steps, including the reaction of 4-bromoanisole with 4-bromobenzaldehyde to form 4-phenoxybenzaldehyde, which is then reacted with phenylhydrazine to form 4-phenoxyphenylhydrazine. The final step involves the reaction of 4-phenoxyphenylhydrazine with 1,5-diphenyl-1H-pyrazole-4-carboxylic acid to form P7C3-A20.

属性

产品名称

N-(4-phenoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

分子式

C28H21N3O2

分子量

431.5 g/mol

IUPAC 名称

N-(4-phenoxyphenyl)-1,5-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C28H21N3O2/c32-28(30-22-16-18-25(19-17-22)33-24-14-8-3-9-15-24)26-20-29-31(23-12-6-2-7-13-23)27(26)21-10-4-1-5-11-21/h1-20H,(H,30,32)

InChI 键

RHGNZIKOLOCWBP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

规范 SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。